![molecular formula C21H23N3O2 B2931551 2-(1H-indol-1-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797129-45-3](/img/structure/B2931551.png)
2-(1H-indol-1-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor that targets various proteins and enzymes in the body, which makes it a valuable tool for investigating various biochemical and physiological processes.
Scientific Research Applications
Neuroprotective Applications
The research on indole derivatives, including structures closely related to "2-(1H-indol-1-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone," has shown promise in the treatment of neurodegenerative diseases. These compounds have been identified as potent ligands for the N-methyl-D-aspartate (NMDA) receptor, a critical target in neurodegenerative disease research. Specifically, certain indole derivatives demonstrated both high affinity for the GluN2B-subunit-containing NMDA receptor and significant antioxidant properties, suggesting dual effectiveness as neuroprotective agents. This highlights their potential in therapeutic applications aimed at mitigating the effects of neurodegenerative conditions (Buemi et al., 2013).
Organic Synthesis and Medicinal Chemistry
The compound's structural motif is instrumental in the synthesis of complex molecules. For instance, chiral oxazolopiperidone lactams, which share a similar structural framework, serve as versatile intermediates for creating a wide array of piperidine-containing natural products and bioactive compounds. This versatility allows for the regio- and stereocontrolled introduction of substituents, facilitating the synthesis of enantiopure polysubstituted piperidines, indolizidines, and other complex indole alkaloids, demonstrating the compound's role in advancing organic synthesis methodologies (Escolano, Amat, & Bosch, 2006).
Catalysis and Material Science
Research into the synthesis and characterization of iron and cobalt dichloride complexes bearing related ligands has unveiled their potential as catalysts for ethylene reactivity. These studies underscore the role of such indole derivatives in the development of new materials and catalysts, showcasing their utility in polymer science and catalysis. The ability to modulate the reactivity and selectivity of these catalysts through ligand design is crucial for advancing synthetic methodologies and developing new materials (Sun et al., 2007).
properties
IUPAC Name |
2-indol-1-yl-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-5-4-8-20(22-16)26-18-10-13-23(14-11-18)21(25)15-24-12-9-17-6-2-3-7-19(17)24/h2-9,12,18H,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOLMCLEGFTSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone |
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